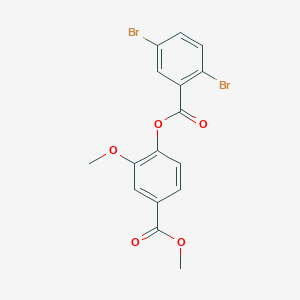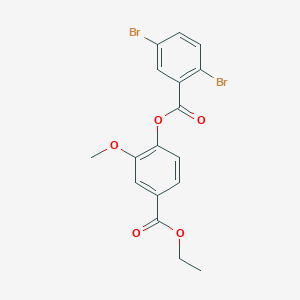![molecular formula C28H23ClN2O2 B309480 N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B309480.png)
N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. MLN4924 was first synthesized by Millennium Pharmaceuticals, Inc. and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用機序
MLN4924 inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier protein NEDD8. NEDD8 is then conjugated to cullin-RING ligases (CRLs), which are involved in the ubiquitination and subsequent degradation of proteins involved in cell cycle progression. By inhibiting NAE, MLN4924 prevents the activation of NEDD8 and the subsequent degradation of these proteins, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, MLN4924 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have potential as an antimicrobial agent. MLN4924 has also been shown to induce autophagy, a cellular process that involves the degradation of cellular components and can have both pro-survival and pro-death effects depending on the context.
実験室実験の利点と制限
One of the advantages of MLN4924 is its specificity for NAE, which allows for targeted inhibition of the ubiquitin-proteasome pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, like any small molecule inhibitor, MLN4924 has limitations in terms of its specificity and off-target effects. It is important to carefully design experiments to control for these potential confounding factors.
将来の方向性
There are several future directions for research on MLN4924. One area of interest is its potential as a combination therapy with other anti-cancer agents. MLN4924 has been shown to enhance the activity of other chemotherapeutic agents, suggesting that it may have synergistic effects when used in combination. Another area of interest is the development of more specific inhibitors of NAE that may have fewer off-target effects. Finally, there is interest in exploring the potential of MLN4924 as an antimicrobial agent, particularly in the context of antibiotic-resistant bacteria.
合成法
The synthesis of MLN4924 involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with 2,3-dimethylaniline to form 2-chloro-5-(2,3-dimethylphenyl)benzoic acid. This intermediate is then reacted with 1,1'-biphenyl-4-carbonyl chloride to form the desired product, MLN4924. The synthesis of MLN4924 has been optimized to produce high yields and purity, making it a viable candidate for further research.
科学的研究の応用
MLN4924 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This leads to the accumulation of proteins that are important for cell cycle progression, ultimately leading to cell death. MLN4924 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer.
特性
製品名 |
N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide |
|---|---|
分子式 |
C28H23ClN2O2 |
分子量 |
454.9 g/mol |
IUPAC名 |
4-chloro-N-(2,3-dimethylphenyl)-3-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c1-18-7-6-10-25(19(18)2)30-28(33)23-15-16-24(29)26(17-23)31-27(32)22-13-11-21(12-14-22)20-8-4-3-5-9-20/h3-17H,1-2H3,(H,30,33)(H,31,32) |
InChIキー |
HRSGNIMSUKLDAW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309398.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isobutylbenzamide](/img/structure/B309400.png)
![Propyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309401.png)
![Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309404.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309408.png)
![4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B309409.png)
![Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309410.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309412.png)
![Ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate](/img/structure/B309413.png)
![2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309414.png)

![Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309417.png)
![Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309419.png)
